(5R)-7-Chloro-5-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine;(2R,3R)-2,3-dihydroxybutanedioic acid
Overview
Description
(5R)-7-Chloro-5-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine;(2R,3R)-2,3-dihydroxybutanedioic acid is a useful research compound. Its molecular formula is C15H20ClNO6 and its molecular weight is 345.77 g/mol. The purity is usually 95%.
BenchChem offers high-quality (5R)-7-Chloro-5-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine;(2R,3R)-2,3-dihydroxybutanedioic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5R)-7-Chloro-5-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine;(2R,3R)-2,3-dihydroxybutanedioic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Imaging Dopamine D1 Receptors
Research using [11C]NNC112, a PET ligand for D1 receptors, has been conducted to image cortical dopamine D1 receptors. [11C]NNC112 shows promise for imaging D1 receptors without significant contamination from 5-HT2A receptors, especially after using ketanserin to block 5-HT2A receptors, confirming the presence of a significant 5-HT2A receptor contribution to the cortical [11C]NNC112 signal. This methodology is useful in studying the D1 receptor in the cortex and interpreting findings related to cortical D1 receptor imaging in humans (Catafau et al., 2010).
V2 Arginine Vasopressin Antagonist OPC-31260 in SIADH
The non-peptide V2 arginine vasopressin (AVP) antagonist, OPC-31260, was studied for its effectiveness in treating hyponatremia in patients with the syndrome of inappropriate secretion of antidiuretic hormone (SIADH). The results indicated that OPC-31260 effectively produced water diuresis and improved hyponatremia in patients with SIADH, showing its potential as a therapeutic agent for this condition (Saito et al., 1997).
Dopamine D1 Receptor Radioligand 11C-NNC 112
A study on the radiation-absorbed doses of the dopamine D1 receptor radioligand [11C]NNC 112 in humans, based on dynamic whole-body PET, showed that [11C]NNC 112 has a favorable radiation dose profile in humans. This indicates its potential for multiple PET examinations per year on the same subject, which could be significant for longitudinal studies involving the dopamine D1 receptor (Cropley et al., 2006).
properties
IUPAC Name |
(5R)-7-chloro-5-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine;(2R,3R)-2,3-dihydroxybutanedioic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN.C4H6O6/c1-8-7-13-5-4-9-2-3-10(12)6-11(8)9;5-1(3(7)8)2(6)4(9)10/h2-3,6,8,13H,4-5,7H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t8-;1-,2-/m01/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYEYPPGCJSRUAN-YIDNRZKSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCC2=C1C=C(C=C2)Cl.C(C(C(=O)O)O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CNCCC2=C1C=C(C=C2)Cl.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40856700 | |
Record name | (2R,3R)-2,3-Dihydroxybutanedioic acid--(1R)-8-chloro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40856700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-8-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine (2R,3R)-2,3-dihydroxysuccinate | |
CAS RN |
824430-78-6 | |
Record name | 1H-3-Benzazepine, 8-chloro-2,3,4,5-tetrahydro-1-methyl-, (1R)-, (2R,3R)-2,3-dihydroxybutanedioate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=824430-78-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2R,3R)-2,3-Dihydroxybutanedioic acid--(1R)-8-chloro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40856700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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